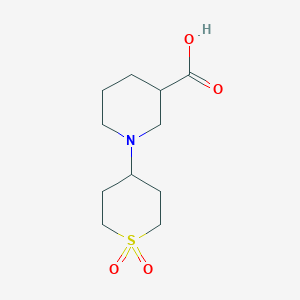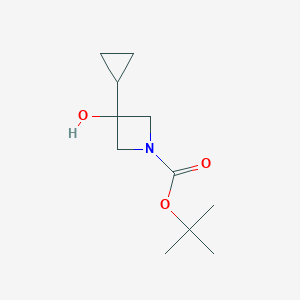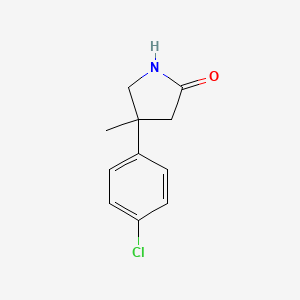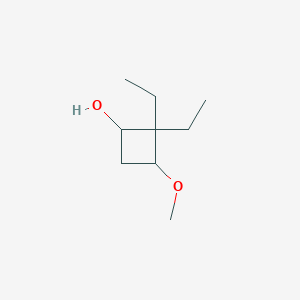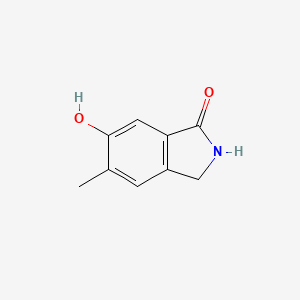
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
説明
6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C9H9NO2 . It is a member of the class of isoindoles . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is 1S/C9H9NO2/c1-10-5-6-4-7 (11)2-3-8 (6)9 (10)12/h2-4,11H,5H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.18 . It has a melting point range of 244-246 degrees Celsius . The compound is typically stored at a temperature of 4 degrees Celsius .科学的研究の応用
1. Synthesis of Indole Derivatives
- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Methods of Application : The synthesis of indole derivatives involves several steps, starting from 3-iodo-4,5-dimethoxybenzaldehyde, which after six steps gives cyclohex-2-en-1-one .
- Results : The research has led to the development of novel methods of synthesis, contributing to the chemical community’s understanding of this significant ring system .
2. Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- Application Summary : This compound, also known as DDMP, is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Methods of Application : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities. In particular, the hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of DDMP .
3. Antioxidant Properties of Edgaria darjeelingensis C.B.Clarke
- Application Summary : The plant Edgaria darjeelingensis C.B.Clarke, endemic to the Himalayas, has traditionally been used for ethno-veterinary treatment. The plant’s antioxidant-related biochemical attributes have been explored in this study .
- Methods of Application : The study involved the extraction of potential antioxidant compounds from the plant using various solvents. The extracts were then analyzed using GC-MS .
- Results : The study identified several compounds with antioxidant activity, including 1,3,4,5-Tetrahydroxy-cyclohexanecarboxylic acid, Hexadecanoic acid, methyl ester, ß sitosterol, and Phytol .
4. Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- Application Summary : This compound, also known as DDMP, is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Methods of Application : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities. In particular, the hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of DDMP .
5. Metabolomics of Edgaria darjeelingensis C.B.Clarke
- Application Summary : The plant Edgaria darjeelingensis C.B.Clarke, endemic to the Himalayas, has traditionally been used for ethno-veterinary treatment. The plant’s antioxidant-related biochemical attributes have been explored in this study .
- Methods of Application : The study involved the extraction of potential antioxidant compounds from the plant using various solvents. The extracts were then analyzed using GC-MS .
- Results : The study identified several compounds with antioxidant activity, including 1,3,4,5-Tetrahydroxy-cyclohexanecarboxylic acid; Hexadecanoic acid, methyl ester; ß sitosterol and Phytol .
6. Synthesis of 3-alkylamino-4H-1,2,4-benzothiadiazine-1,1-dioxides
- Application Summary : 3-alkylamino-4H-1,2,4-benzothiadiazine-1,1-dioxides have been synthesized and evaluated as pancreatic β-cells KATP-channel openers .
- Methods of Application : The synthesis of these compounds involves several steps, starting from specific precursors .
- Results : The research has led to the development of novel methods of synthesis, contributing to the chemical community’s understanding of this significant ring system .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
特性
IUPAC Name |
6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-6-4-10-9(12)7(6)3-8(5)11/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCDXGLHTAPRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



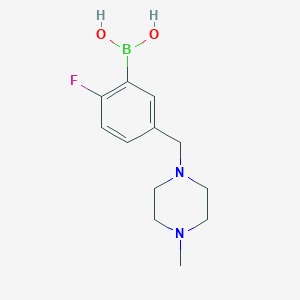
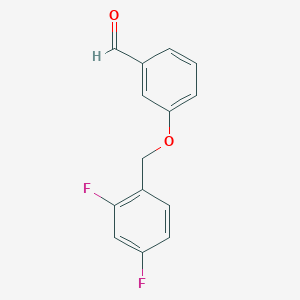
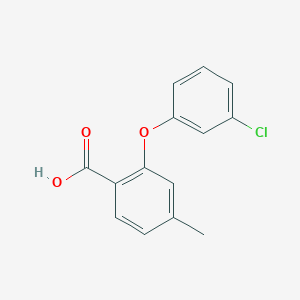
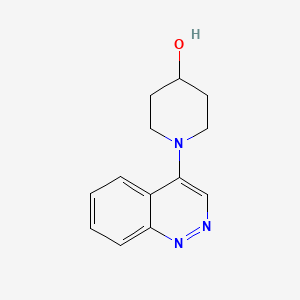
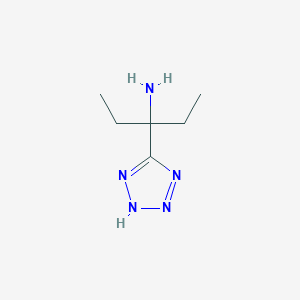
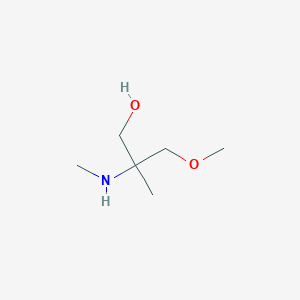
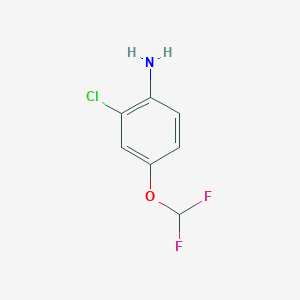
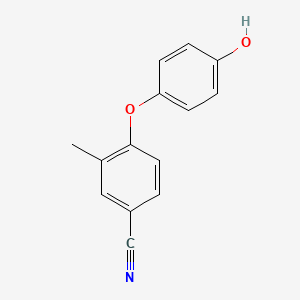
![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
